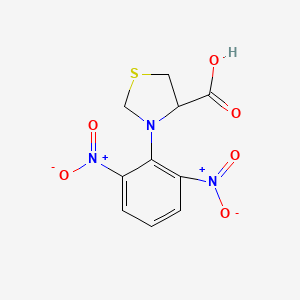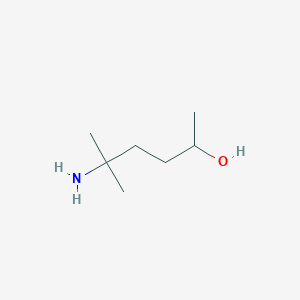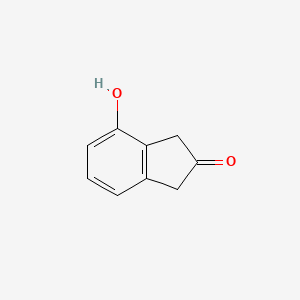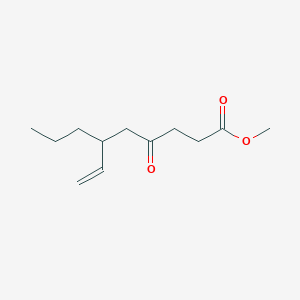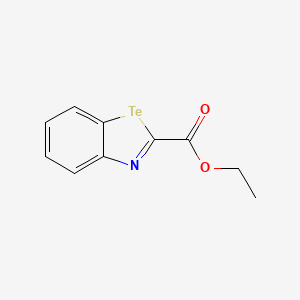![molecular formula C11H13N3O5S2 B14388898 3-[(2,4-Dinitrophenyl)disulfanyl]-N,N-dimethylpropanamide CAS No. 89846-94-6](/img/structure/B14388898.png)
3-[(2,4-Dinitrophenyl)disulfanyl]-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2,4-Dinitrophenyl)disulfanyl]-N,N-dimethylpropanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a disulfanyl linkage between a 2,4-dinitrophenyl group and a dimethylpropanamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-Dinitrophenyl)disulfanyl]-N,N-dimethylpropanamide typically involves the reaction of 2,4-dinitrophenyl disulfide with N,N-dimethylpropanamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disulfide bond. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes
Properties
CAS No. |
89846-94-6 |
|---|---|
Molecular Formula |
C11H13N3O5S2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[(2,4-dinitrophenyl)disulfanyl]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C11H13N3O5S2/c1-12(2)11(15)5-6-20-21-10-4-3-8(13(16)17)7-9(10)14(18)19/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
FGQOMUSEYKETNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


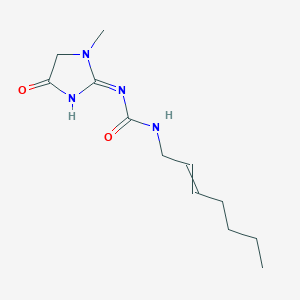
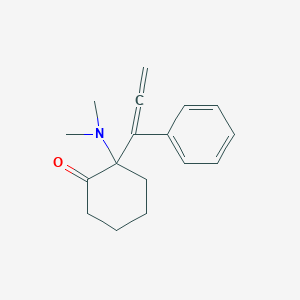
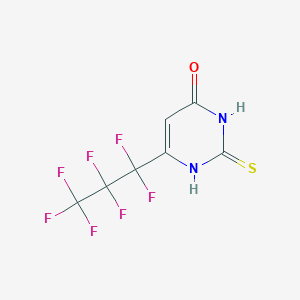
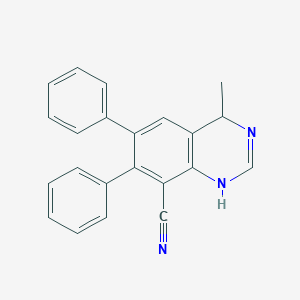
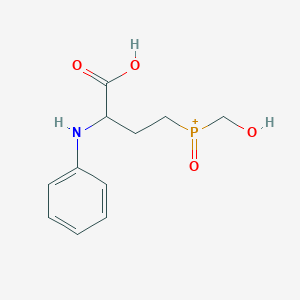
![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)
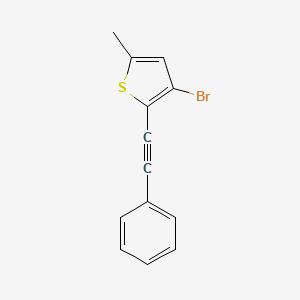
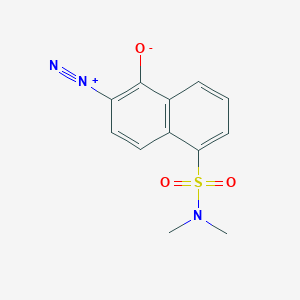
![Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14388883.png)
